Jak3/btk-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak3/btk-IN-4 is a potent inhibitor targeting both Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various biological processes, including immune system function and cancer development. The simultaneous inhibition of JAK3 and BTK pathways exhibits synergistic effects, making this compound a promising candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-4 involves multiple steps, including the formation of key intermediates through cyclization, chlorination, and oxidation reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Jak3/btk-IN-4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学的研究の応用
Jak3/btk-IN-4 has a wide range of scientific research applications, including:
Cancer Research: It has shown potential in improving antitumor T-cell immunity and enhancing the efficacy of immunotherapy.
Autoimmune Diseases: The compound is being investigated for its role in treating autoimmune diseases by inhibiting key signaling pathways.
Inflammatory Diseases: This compound is also being studied for its effects on inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
Jak3/btk-IN-4 exerts its effects by simultaneously inhibiting the JAK3 and BTK signaling pathways. JAK3 is involved in cytokine receptor signaling, while BTK plays a crucial role in B-cell receptor signaling. The inhibition of these pathways leads to reduced immune cell activation and proliferation, thereby exerting anti-inflammatory and anticancer effects .
類似化合物との比較
Similar Compounds
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ibrutinib: A BTK inhibitor used for treating B-cell malignancies.
Ritlecitinib: Another dual inhibitor targeting JAK3 and BTK
Uniqueness
Jak3/btk-IN-4 is unique due to its dual inhibition of both JAK3 and BTK, which provides synergistic effects not seen with single-target inhibitors. This dual inhibition makes it a promising candidate for treating complex diseases involving multiple signaling pathways .
特性
分子式 |
C21H25ClN8O |
---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
1-[1-[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,8-diazaspiro[3.5]nonan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25ClN8O/c1-3-16(31)28-8-5-6-21(13-28)7-9-30(21)19-17-15(22)11-23-18(17)26-20(27-19)25-14-10-24-29(4-2)12-14/h3,10-12H,1,4-9,13H2,2H3,(H2,23,25,26,27) |
InChIキー |
UEQJTAASROYNBA-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)N4CCC45CCCN(C5)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。